molecular formula C22H41N9O4 B1682639 Substance P (1-4) CAS No. 69355-89-1

Substance P (1-4)

Cat. No.: B1682639
CAS No.: 69355-89-1
M. Wt: 495.6 g/mol
InChI Key: GTDHNQNCXUYISG-QAETUUGQSA-N
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Description

Substance P (1-4): is a neuropeptide that plays a crucial role in the transmission of pain signals to the central nervous system. It is a fragment of the larger peptide Substance P, which is composed of eleven amino acids. Substance P (1-4) specifically refers to the first four amino acids in the sequence of Substance P. This compound is involved in various physiological processes, including pain perception, inflammation, and the regulation of mood and anxiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Substance P (1-4) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). After the completion of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: In an industrial setting, the production of Substance P (1-4) may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Substance P (1-4) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Cleavage of disulfide bonds to yield free thiol groups.

    Substitution: Introduction of halogen atoms into the peptide chain.

Scientific Research Applications

Substance P (1-4) has a wide range of scientific research applications, including:

Chemistry:

  • Used as a model compound to study peptide synthesis and modification techniques.
  • Investigated for its reactivity and stability under various chemical conditions.

Biology:

  • Studied for its role in pain perception and the transmission of pain signals.
  • Used in research on neuropeptide function and receptor interactions.

Medicine:

  • Explored as a potential therapeutic target for pain management and inflammatory conditions.
  • Investigated for its effects on mood and anxiety disorders.

Industry:

  • Utilized in the development of diagnostic assays and therapeutic agents.
  • Employed in the production of peptide-based drugs and biologics.

Mechanism of Action

Substance P (1-4) exerts its effects by binding to the neurokinin-1 (NK1) receptor, which is found in both the peripheral and central nervous systems. Upon binding, it activates intracellular signaling pathways that lead to the release of various neurotransmitters and inflammatory mediators. This activation results in the transmission of pain signals and the modulation of inflammatory responses. The molecular targets and pathways involved include the activation of phospholipase C, the release of calcium ions, and the activation of protein kinase C.

Comparison with Similar Compounds

    Substance P: The full-length peptide composed of eleven amino acids.

    Neurokinin A: A closely related neuropeptide with similar functions.

    Neurokinin B: Another member of the tachykinin family with overlapping roles.

Uniqueness: Substance P (1-4) is unique in its specific sequence and its ability to bind to the NK1 receptor with high affinity. Unlike the full-length Substance P, the shorter fragment may have distinct biological activities and therapeutic potential. Its smaller size also makes it more amenable to chemical modifications and synthetic applications.

Properties

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxohexan-2-yl]-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41N9O4/c23-10-2-1-7-15(21(35)30-12-4-8-16(30)18(25)32)29-19(33)17-9-5-13-31(17)20(34)14(24)6-3-11-28-22(26)27/h14-17H,1-13,23-24H2,(H2,25,32)(H,29,33)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDHNQNCXUYISG-QAETUUGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41N9O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219444
Record name Substance P (1-4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69355-89-1
Record name Substance P (1-4)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069355891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Substance P (1-4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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